(2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
CAS No.: 128573-13-7
Cat. No.: VC3824289
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128573-13-7 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | AXEOMQHKTSGLGS-SECBINFHSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)O)C[C@H](C(=O)O)N |
| SMILES | CC1=C(C=CC(=C1)O)CC(C(=O)O)N |
| Canonical SMILES | CC1=C(C=CC(=C1)O)CC(C(=O)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid, reflects its structural features:
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Backbone: A propanoic acid chain with an amino group at C2.
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Aromatic substituent: A 4-hydroxy-2-methylphenyl group at C3.
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Stereochemistry: The (2R) configuration ensures chiral specificity, critical for biological interactions .
Table 1: Key Structural and Physicochemical Properties
The hydroxyl group enhances hydrogen-bonding capacity, while the methyl group increases lipophilicity compared to unsubstituted tyrosine derivatives .
Synthesis and Industrial Production
Stereoselective Synthesis
Synthetic routes prioritize enantiomeric purity due to the compound’s chiral center:
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Asymmetric Strecker Reaction: Utilizes (R)-configured catalysts to introduce the amino group. For example, chiral auxiliaries like (R)-BINOL-phosphoric acid yield enantiomeric excess (ee) >90%.
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Reductive Amination: α-Keto precursors are reduced using sodium cyanoborohydride in the presence of chiral amines.
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Chiral Pool Strategy: Derivatization of D-tyrosine via Friedel-Crafts alkylation to attach the 4-hydroxy-2-methylphenyl group .
Table 2: Representative Synthetic Conditions
Industrial-Scale Production
Flow microreactor systems enable continuous synthesis with improved yield (85–92%) and reduced waste. Green chemistry principles, such as solvent-free microwave-assisted reactions, are emerging alternatives.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s structural similarity to tyrosine allows it to act as a competitive inhibitor for enzymes involved in aromatic amino acid metabolism:
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Phenylalanine Hydroxylase (PAH): Binds to the active site with Kᵢ = 2.3 µM, disrupting tetrahydrobiopterin cofactor utilization .
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Tyrosinase: Inhibits melanin synthesis (IC₅₀ = 45 µM) by chelating copper ions at the catalytic center .
Antimicrobial Properties
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Gram-Positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus due to cell membrane disruption .
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Fungal Pathogens: Inhibits Candida albicans biofilm formation (70% reduction at 100 µM) .
| Target/Activity | Model System | Key Finding | Source |
|---|---|---|---|
| PAH Inhibition | In vitro assay | Kᵢ = 2.3 µM | |
| ROS Scavenging | SH-SY5Y cells | 40% reduction at 50 µM | |
| S. aureus Inhibition | Broth microdilution | MIC = 32 µg/mL |
Applications in Research and Industry
Pharmaceutical Development
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Antioxidant Therapeutics: The 4-hydroxy group’s radical scavenging activity is leveraged in formulations targeting neurodegenerative diseases .
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Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (FIC index = 0.25) .
Chiral Synthesis
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Asymmetric Catalysis: Serves as a ligand in Pd-catalyzed cross-couplings, achieving 98% ee in aryl-allyl products.
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Peptide Engineering: Incorporated into antimicrobial peptides (e.g., analogs of indolicidin) to enhance proteolytic stability .
Analytical Characterization
Spectroscopic Data
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